molecular formula C14H9N3OS B6142582 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile CAS No. 926232-10-2

2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile

Cat. No.: B6142582
CAS No.: 926232-10-2
M. Wt: 267.31 g/mol
InChI Key: LDFFAIAPGIFPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile is a chemical compound with the molecular formula C14H9N3OS and a molecular weight of 267.30 g/mol . Its structure is based on the thieno[2,3-d]pyrimidine scaffold, a core of significant interest in medicinal chemistry for the development of novel therapeutic agents. The thieno[2,3-d]pyrimidine scaffold is recognized as a promising structural platform for potent multitargeted antitumor agents . Compounds based on this scaffold are frequently investigated for their ability to selectively inhibit key enzymes in folate-dependent one-carbon metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . These enzymes are critical for the de novo biosynthesis of purine nucleotides, making them attractive targets for cancer research . A key feature of this class of compounds is their high selectivity for uptake by cells expressing Folate Receptors (FRs) α and β over other transporters like the Reduced Folate Carrier (RFC) . This FR transport selectivity is a crucial mechanism for achieving tumor specificity, as FRα is overexpressed in a range of human cancers, including ovarian, breast, and lung cancers . As such, this compound serves as a valuable synthetic intermediate and building block for researchers designing and optimizing new multi-targeted inhibitors within chemical biology and anticancer drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3OS/c15-7-6-11-16-13(18)12-10(8-19-14(12)17-11)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFFAIAPGIFPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Thieno[2,3-d]pyrimidin-4-one

Thieno[2,3-d]pyrimidin-4-one derivatives lacking the acetonitrile group can undergo alkylation at position 2. Using bromoacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in DMF at 80°C introduces the CH₂CN substituent. Kinetic studies indicate that the N3 position is more reactive, necessitating selective conditions or protective groups to direct alkylation to position 2. For example, pre-coordinating the N3 nitrogen with a Lewis acid (e.g., ZnCl₂) enhances selectivity for position 2, achieving 55–60% yields.

Halogenation-Cyanation Sequences

Bromination of 5-phenylthieno[2,3-d]pyrimidin-4-one at position 2 using N-bromosuccinimide (NBS) in acetic acid generates a bromide intermediate. Subsequent cyanation with copper(I) cyanide in dimethyl sulfoxide (DMSO) at 120°C replaces the bromine with a nitrile group. However, this approach risks over-cyanation and requires rigorous purification, yielding 40–50% of the target compound.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, particularly cyclization and alkylation. A 2012 protocol demonstrates that reacting 2-(cyanomethylamino)-5-phenylthiophene-3-carboxylate with formamide under microwave conditions (150°C, 30 minutes) reduces reaction time by 70% while maintaining yields at 68–72%. Similarly, alkylation with bromoacetonitrile under microwave irradiation (100°C, 15 minutes) enhances efficiency, though scalability remains a challenge.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Gewald-AlkylationAcetophenone, bromoacetonitrileReflux, 6–8 hours60–75Scalable, high purityMulti-step, moderate yields
Enamine CyclizationBromoacetonitrile, xylenes110–120°C, 30 hours65Direct functionalizationLong reaction time
Post-Cyclization AlkylationBromoacetonitrile, TBAH80°C, 12 hours55–60Flexibility in late-stage modificationLow selectivity for position 2
MicrowaveFormamide, MW irradiation150°C, 30 minutes68–72Rapid, energy-efficientSpecialized equipment required

Challenges and Optimization Opportunities

  • Selectivity in Alkylation : Competing reactivity at N3 and position 2 remains a hurdle. Computational modeling suggests that steric hindrance around N3 could improve selectivity for position 2.

  • Cyanation Efficiency : Direct cyanation via palladium catalysis (e.g., Pd(OAc)₂, Xantphos) may offer higher yields than halogenation-cyanation sequences.

  • Green Chemistry : Substituting DMF with ionic liquids (e.g., [BMIM][BF₄]) in cyclization steps reduces environmental impact without sacrificing yield .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

Reaction Site Reagents/Conditions Product Mechanistic Notes
Thiophene sulfurH₂O₂, AcOHSulfoxide or sulfone derivativesElectrophilic oxidation enhances ring electron deficiency, altering bioactivity.
Acetonitrile groupKMnO₄, acidic conditionsCarboxylic acid derivativeNitrile hydrolyzes to -COOH, increasing polarity.
Pyrimidine ringDDQ (dichlorodicyanoquinone)Aromatic dehydrogenationForms conjugated systems for enhanced π-stacking in materials science.

Reduction Reactions

The nitrile and ketone groups participate in selective reductions:

Target Group Reagents/Conditions Product Application
Nitrile (-C≡N)LiAlH₄, anhydrous etherPrimary amine (-CH₂NH₂)Enables peptide coupling or Schiff base formation .
Ketone (4-oxo)NaBH₄, MeOHSecondary alcohol (-CH(OH)-)Modifies hydrogen-bonding capacity for receptor targeting.
Thienopyrimidine ringH₂, Pd/CPartially saturated ring systemsAlters planarity for tuning photophysical properties.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

Electrophilic Aromatic Substitution (EAS)

Position Reagent Product Regioselectivity
C5 of thiopheneHNO₃, H₂SO₄Nitro derivativeDirected by electron-rich thiophene ring.
C6 of pyrimidineBr₂, FeBr₃Brominated analogEnhances halogen bonding in drug design.

Nucleophilic Substitution

Site Nucleophile Product Conditions
Acetonitrile α-carbonGrignard reagents (RMgX)Alkylated derivativesForms ketones after hydrolysis.
Pyrimidine NHAlkyl halides (R-X)N-Alkylated analogsImproves lipophilicity for membrane permeability .

Cycloaddition and Condensation

The nitrile group facilitates cyclization:

Reaction Type Reagents/Partners Product Key Application
Huisgen 1,3-dipolarNaN₃, Cu(I)Tetrazole ringBioisostere for carboxylic acids in drug design.
Knoevenagel condensationAldehydes, baseα,β-Unsaturated nitrilesExtends conjugation for optoelectronic materials.

Functional Group Interconversion

The ketone and nitrile groups enable diverse transformations:

Transformation Reagents Product Utility
Nitrile → AmidineNH₃, H₂O, heatAmidine derivativeEnhances binding to nucleic acids.
Ketone → HydrazoneHydrazine (NH₂NH₂)Hydrazone analogServes as a protease inhibitor scaffold .

Key Research Findings:

  • Anticancer Activity : Derivatives synthesized via nitrile reduction showed 80% inhibition of GARFTase at 10 μM (Ki = 2.97 μM).

  • Antimicrobial Potential : Brominated analogs exhibited MIC values of 8 µg/mL against S. aureus.

  • Stability : The compound is light-sensitive, requiring amber vials for storage to prevent decomposition .

Scientific Research Applications

Anticancer Activity

Thienopyrimidine derivatives, including 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile, have shown promising anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation:

  • GARFTase Inhibition : Studies have demonstrated that related thienopyrimidine compounds inhibit GARFTase (Glycinamide ribonucleotide formyltransferase), an enzyme crucial for purine biosynthesis in cancer cells. For instance, a study identified a derivative with a Ki value of 2.97 μM against GARFTase .

Antimicrobial Properties

Thienopyrimidines are also being explored for their antimicrobial activities. Their structural features allow them to interact with various biological targets, potentially leading to the development of new antibiotics.

Antiviral Activity

Some derivatives have exhibited antiviral properties by targeting viral replication processes. The modifications in the thienopyrimidine structure can enhance selectivity towards viral enzymes.

Case Study 1: Dual Targeting in Cancer Treatment

In a study involving the synthesis of 6-substituted thieno[2,3-d]pyrimidine analogs, researchers found that these compounds could act as dual inhibitors targeting both GARFTase and AICARFTase . This dual action presents a significant advantage in cancer therapy by disrupting multiple pathways involved in tumor growth.

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how different substituents on the thienopyrimidine scaffold affect biological activity. For instance, altering side chains has been shown to enhance potency against specific cancer cell lines while minimizing toxicity .

Mechanism of Action

The mechanism of action of 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it could act as an inhibitor of tyrosine kinases or other signaling molecules, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile with structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological relevance:

Compound Name & CAS (if available) Core Structure Key Substituents Molecular Weight Notable Properties/Activity References
Target Compound Thieno[2,3-d]pyrimidinone 5-phenyl, 2-acetonitrile ~280 (estimated) High electrophilicity (nitrile group)
2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (451461-16-8) Thieno[2,3-d]pyrimidinone 5-(4-fluorophenyl), 3-acetic acid 304.3 Enhanced metabolic stability (fluorine)
2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetic acid (371139-35-4) Thieno[2,3-d]pyrimidinone 5-phenyl, 3-acetic acid 286.3 Increased hydrophilicity (carboxylic acid)
Necrostatin-5 analog (3-p-methoxyphenyl-5,6-tetramethylenothieno[2,3-d]pyrimidin-4-one-2-mercaptoethylcyanide) Thieno[2,3-d]pyrimidinone 3-p-methoxyphenyl, tetramethylene, mercaptoethylcyanide N/A Cell death inhibition (Nec-5 activity)
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-... (24) Cyclopenta[b]thiophene 3-cyano, sulfamoyl-phenylamino N/A Antiproliferative (tyrosine kinase inhibition)

Key Findings:

Fluorine at the para position of the phenyl ring (CAS 451461-16-8) improves metabolic stability and lipophilicity, a common strategy in drug design .

Biological Activity: Necrostatin-5 analogs with mercaptoethylcyanide substituents demonstrate cell death inhibition, suggesting that the nitrile group in the target compound may similarly modulate apoptotic pathways .

Physicochemical Properties :

  • The carboxylic acid derivative (CAS 371139-35-4) has higher hydrophilicity (logP ~1.2 estimated) compared to the nitrile-containing target compound (logP ~2.5 estimated), impacting membrane permeability .

Synthetic Accessibility: Microwave-assisted synthesis methods, as described for related pyrimidinones (e.g., chromeno[2,3-d]pyrimidines), could be adapted for efficient production of the target compound .

Biological Activity

The compound 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile is part of a class of thienopyrimidine derivatives, which have garnered attention for their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C15H12N2O3S2
Molecular Weight 312.40 g/mol
IUPAC Name This compound
CAS Number 852933-47-2

Thienopyrimidine derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activity:

  • Inhibition of Enzymatic Pathways : Research indicates that thienopyrimidines can inhibit enzymes involved in nucleotide biosynthesis, such as GARFTase and AICARFTase. This inhibition is crucial for their potential use as antitumor agents by disrupting the proliferation of cancer cells .
  • Antimicrobial Properties : Compounds in this class have shown antimicrobial activity against various pathogens. The structural features of thienopyrimidines allow them to interact with bacterial and fungal targets effectively.
  • Anticancer Activity : Studies have demonstrated that thienopyrimidine derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Antitumor Activity

A study published in Nature highlighted the efficacy of thienopyrimidine derivatives as selective inhibitors targeting folate receptors (FRs) and purine biosynthesis pathways. The compound exhibited significant cytotoxicity against various cancer cell lines, demonstrating IC50 values in the low micromolar range. This suggests promising therapeutic potential for treating cancers reliant on folate metabolism .

Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various thienopyrimidine derivatives, the compound was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be within a range that supports further development as an antimicrobial agent .

Cytotoxicity Assessment

A detailed cytotoxicity assessment revealed that while exhibiting potent biological activity, the compound displayed relatively low cytotoxicity towards normal human cell lines. This characteristic is particularly advantageous for therapeutic applications, minimizing adverse effects during treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. Key steps include:

  • Cyclization : Thiophene or pyrimidine ring formation using thiourea or cyanamide derivatives under acidic conditions (e.g., HCl/ethanol).
  • Acetonitrile Functionalization : Introduction of the cyanoethyl group via nucleophilic substitution or Knoevenagel condensation .
  • Optimization : Yields (72–96%) depend on temperature control (0–5°C for intermediates, reflux for final steps) and catalysts like piperidine .
    • Data Table :
StepReagents/ConditionsYield (%)Reference
CyclizationThiourea, HCl/ethanol83–96
Acetonitrile additionKnoevenagel, piperidine70–85

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Confirms aromatic protons (δ 7.2–8.1 ppm for phenyl/thiophene) and methylene groups (δ 3.5–4.5 ppm for acetonitrile) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₀N₃OS: 284.0492) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane. Pre-sonication (15 min) enhances dissolution .
  • Stability : Degrades in basic conditions (pH >9); store desiccated at -20°C for long-term stability .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinity to targets like kinases or DNA topoisomerases. Focus on the acetonitrile group’s role in hydrogen bonding .
  • QSAR : Correlate substituent effects (e.g., phenyl vs. methoxyphenyl) with activity using Hammett constants or logP values .
    • Data Contradiction Note : Some studies suggest the thieno-pyrimidine core dominates target binding, while others highlight the acetonitrile moiety’s polarity as critical .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values across consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. ATP-luminescence) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain divergent in vitro/in vivo results .

Q. How can reaction conditions be modified to improve regioselectivity in derivative synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki couplings to functionalize the phenyl ring without disrupting the thieno-pyrimidine core .
  • Solvent Effects : Polar aprotic solvents (DMF) favor nucleophilic substitutions, while toluene enhances cyclization yields .
    • Data Table :
ModificationOptimal CatalystSolventRegioselectivity (%)
Suzuki couplingPd(OAc)₂DMF/H₂O89
CyclizationPiperidineEthanol95

Q. What in vivo experimental designs are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Dosing : Administer via intraperitoneal injection (10 mg/kg in 10% DMSO/saline) with weekly toxicity checks (ALT/AST levels) .
  • Tissue Distribution : Use radiolabeled (¹⁴C) compound and autoradiography to track accumulation in organs .

Data Contradiction Analysis

Q. Why do studies report varying antioxidant activity for structurally similar thieno-pyrimidines?

  • Methodological Answer :

  • Antioxidant Assays : DPPH vs. FRAP assays measure different mechanisms (radical scavenging vs. reducing power). Standardize to μM Trolox equivalents .
  • Structural Nuances : Electron-withdrawing groups (e.g., -CN) reduce activity, while methoxy substitutions enhance it .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.